molecular formula C14H9F3N2 B13073253 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

Cat. No.: B13073253
M. Wt: 262.23 g/mol
InChI Key: QRHYGAKCLZFMNO-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is a sophisticated chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and materials science. The compound features the privileged imidazo[1,2-a]pyridine structure, a nitrogen-fused heterocycle renowned for its significant and diverse biological activities, which form the basis of several marketed drugs with analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The strategic incorporation of the 4-(trifluoromethyl)phenyl substituent at the C2 position significantly enhances the molecule's potential. The trifluoromethyl group is a critical modifier in modern drug discovery, known to profoundly influence a compound's physicochemical properties by improving metabolic stability, enhancing lipophilicity, and increasing binding affinity to biological targets . This makes the compound an exceptionally valuable template for the design and synthesis of new bioactive candidates, especially in antitumor research where imidazo[1,2-a]pyridine derivatives have shown promise by inhibiting key enzymes like CDK, VEGFR, PI3K, and EGFR . Beyond pharmaceutical research, this compound serves as a key intermediate in the development of functional materials. Its structural motif is actively investigated for nonlinear optical properties, including two-photon absorption (2PA), which is crucial for applications in 3D optical data storage, photodynamic therapy, optical power limitation, and microfabrication . The presence of the electron-withdrawing trifluoromethyl group attached to the conjugated system makes this derivative particularly interesting for tuning electronic characteristics and spectroscopic behaviors . Researchers utilize this compound as a core building block in various synthetic methodologies, including transition-metal-free C-H functionalization and visible light-induced reactions, to efficiently construct complex, multifunctional molecules for high-throughput screening and structure-activity relationship (SAR) studies . It represents a versatile and powerful tool for the further design and rapid synthesis of potential biologically active molecules with multifunctional groups.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H

InChI Key

QRHYGAKCLZFMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method Overview

A widely used and efficient method for synthesizing 2-arylimidazo[1,2-a]pyridines, including 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine, is the DBU-catalyzed two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol at room temperature.

Reaction Conditions

Mechanism Highlights

  • Formation of a pyridinium salt intermediate by reaction of the endocyclic nitrogen of 2-aminopyridine with phenacyl bromide.
  • DBU abstracts a proton from the amine group, leading to imine formation.
  • Intramolecular cyclization generates tetrahydroimidazo[1,2-a]pyridin-2-ol intermediate.
  • Elimination of water and hydrogen bromide yields the final imidazo[1,2-a]pyridine product.
  • DBU is regenerated, making the process catalytic.

Substrate Scope and Efficiency

  • Electron-withdrawing and electron-donating groups on phenacyl bromides are well tolerated.
  • The protocol has been extended to various substituted 2-aminopyridines.
  • The process is scalable to multigram quantities.
  • Atom economy ranges from 66.25% to 73.41%, indicating efficient use of atoms in the reaction.

Data Table: Selected Yields for 2-Arylimidazo[1,2-a]pyridines Synthesis

Substituent on Phenacyl Bromide Yield (%) Notes
4-(Trifluoromethyl)phenyl 72–79 Electron-withdrawing group
4-Methoxyphenyl 85–94 Electron-donating group
4-Chlorophenyl 70–75 Halogen substituent

Note: The 4-(trifluoromethyl)phenyl derivative falls within the electron-withdrawing group category and typically yields 72–79% under these conditions.

Solvent- and Catalyst-Free Microwave-Assisted Synthesis

Method Overview

An environmentally friendly and rapid synthesis of imidazo[1,2-a]pyridines, including 2-(4-(trifluoromethyl)phenyl) derivatives, can be achieved under microwave irradiation without the use of solvents or catalysts.

Reaction Conditions

  • Reagents: 2-Aminopyridine and α-bromoacetophenone derivatives
  • Heating: Microwave irradiation at 65 °C, 100 W power
  • Time: 8–15 minutes
  • Yield: Up to 90% for neat conditions

Advantages

  • No solvent or catalyst required, reducing waste and cost.
  • Short reaction times compared to conventional heating.
  • High yields with good functional group tolerance, including electron-withdrawing substituents like trifluoromethyl groups.

Data Table: Effect of Solvent and Heating on Yield

Entry Solvent Heating Method Time (min) Yield (%)
1 Toluene Thermal 8 51
2 Ethanol Thermal 8 58
3 Neat Thermal 60 80
4 Neat Microwave 15 90
5 Water Microwave 8 77

Neat microwave conditions provide the highest yield and shortest reaction time.

One-Pot Synthesis via Benzyl Bromide and Aminopyridine Intermediates

Method Overview

A one-pot synthesis involves the reaction of 2-aminopyridine with benzyl bromide and dimethylformamide dimethyl acetal (DMF DMA), followed by sodium hydride addition to afford substituted imidazo[1,2-a]pyridines.

Reaction Conditions

  • Reagents: Aminopyridine, benzyl bromide, DMF DMA, sodium hydride
  • Temperature: 110–120 °C
  • Solvent: Toluene or pressure tube conditions
  • Yield: Approximately 68–82%

Notes

  • This method allows for the formation of various 3-substituted imidazo[1,2-a]pyridines.
  • The reaction proceeds via imine and salt intermediates.
  • Requires careful control of temperature and addition rates.

Catalytic Copper-Mediated Multicomponent Synthesis in Aqueous Media

Method Overview

A multicomponent reaction involving 2-aminopyridine, benzaldehyde, and phenylacetylene catalyzed by copper nanoparticles in aqueous media under reflux conditions leads to imidazo[1,2-a]pyridine derivatives.

Reaction Conditions

  • Catalyst: Magnetic nanoparticle-supported copper (MNP@Bim Cu)
  • Solvent: Water with cetyltrimethylammonium bromide (CTAB)
  • Temperature: Reflux
  • Yield: High, with good purity after chromatographic purification

Advantages

  • Use of water as a green solvent.
  • Recyclable catalyst.
  • Mild reaction conditions.

Summary Table of Preparation Methods for this compound

Method Type Key Reagents Conditions Yield (%) Advantages Reference
DBU-Catalyzed Two-Component Cyclization 2-Aminopyridine + 4-(trifluoromethyl)phenacyl bromide Room temp, aqueous EtOH, DBU catalyst 72–79 Mild, green solvent, scalable
Solvent- and Catalyst-Free Microwave 2-Aminopyridine + α-bromo-4-(trifluoromethyl)acetophenone Microwave, neat, 65 °C Up to 90 Fast, no solvent/catalyst, eco-friendly
One-Pot Benzyl Bromide Route Aminopyridine + benzyl bromide + DMF DMA + NaH 110–120 °C, toluene 68–82 Versatile, moderate yield
Copper-Catalyzed Multicomponent 2-Aminopyridine + benzaldehyde + phenylacetylene + Cu catalyst Reflux in water High Green solvent, recyclable catalyst

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that imidazo[1,2-a]pyridine derivatives are among the priority pharmacophores in drug development due to their diverse biological activities. Specifically, studies have shown that 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exhibits significant anti-cancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising cytotoxic effects .

Material Science Applications

In addition to its pharmacological applications, this compound has potential uses in material science. Its unique chemical structure allows for the development of advanced materials with specific electronic properties. Research is ongoing to explore its application in organic electronics and photonic devices due to its favorable electronic characteristics .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further exploration into its mechanism of action and potential as a therapeutic agent .

Case Study 2: Synthesis Method Optimization

Another study focused on optimizing the synthesis methods for imidazo[1,2-a]pyridine derivatives. The researchers developed a three-component aza-Friedel–Crafts reaction that effectively produced C3-alkylated variants of imidazo[1,2-a]pyridines. This approach not only improved yield but also expanded the scope of available derivatives for biological testing, including those with trifluoromethyl substitutions like this compound .

Mechanism of Action

The mechanism by which 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine are contextualized below against structurally related imidazo[1,2-a]pyridine derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Biological Activity (IC₅₀/EC₅₀) Selectivity/Advantages References
This compound C-2: 4-CF₃-phenyl Antiviral, anti-inflammatory Enhanced metabolic stability, high lipophilicity
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine C-2: 4-SO₂Me-phenyl; C-3: Morpholine COX-2 inhibition (IC₅₀ = 0.07 µM) High selectivity (SI = 217.1)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivatives (S1–S5) C-2: 4-Cl-phenyl; C-6: aryl/alkyl groups Moderate AChE inhibition (IC₅₀ = 208–657 µM) Biphenyl side chains critical for activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine C-2: 4-OMe-phenyl Dopamine D3 receptor ligand Fluorescent probe potential
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine C-2: 4-Br-phenyl; C-6: Br Structural analog Crystallographic stability via halogen bonds

Key Findings

Substituent Effects on Bioactivity: Trifluoromethyl vs. Methylsulfonyl: The -CF₃ group in the target compound improves lipophilicity compared to the polar -SO₂Me group in COX-2 inhibitors (e.g., 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine), which enhances selectivity but reduces membrane permeability . Halogenated Derivatives: Bromine or chlorine at C-2 (e.g., S1–S5) reduces AChE inhibition (IC₅₀ > 200 µM) compared to non-halogenated analogs, likely due to steric hindrance .

Position-Specific Modifications: C-3 Substitutions: Morpholine at C-3 (e.g., COX-2 inhibitor ) significantly boosts activity, whereas phenylamino groups (as in S3–S5) show variable effects depending on electronic properties .

Heterocycle Replacement :

  • Replacing the pyridine ring with thiazole (imidazo[2,1-b]thiazole) diminishes COX-2 inhibition (IC₅₀ > 1 µM), underscoring the pyridine core’s importance in target binding .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) improves yields (83–92%) for trifluoromethyl derivatives compared to traditional methods (40–70% ), enabling scalable production.

Table 2: Pharmacokinetic and Physicochemical Properties

Property 2-(4-CF₃-phenyl)imidazo[1,2-a]pyridine 2-(4-SO₂Me-phenyl)imidazo[1,2-a]pyridine 2-(4-Cl-phenyl)imidazo[1,2-a]pyridine (S1)
LogP 3.8 2.1 2.9
Solubility (µg/mL) 12 45 28
Metabolic Stability (t₁/₂, min) 120 90 60
Plasma Protein Binding (%) 95 88 82

Data derived from in vitro ADME studies .

Biological Activity

The compound 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H8F3N
  • Molecular Weight : 251.20 g/mol

This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate potent activity against various strains of Mycobacterium tuberculosis and Mycobacterium bovis BCG. Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 5 µM, highlighting their potential as lead compounds in tuberculosis treatment .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The most active compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Enzyme Inhibition

Another significant biological activity is the inhibition of various kinases. For example, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Pim-1 kinase, which plays a crucial role in cell cycle regulation and apoptosis. Compounds exhibiting high inhibitory activity against Pim-1 have been linked to enhanced cytotoxic effects in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : The trifluoromethyl group enhances binding affinity to target enzymes by increasing hydrophobic interactions.
  • Cell Cycle Regulation : By inhibiting specific kinases like Pim-1, these compounds can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms against bacteria involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study A Identified several imidazo[1,2-a]pyridine derivatives with MICs against M. tuberculosis ranging from 0.03 to 5 µM.
Study B Demonstrated significant cytotoxic effects on MCF7, HCT116, and PC3 cell lines with IC50 values indicating potent anticancer activity.
Study C Reported on the inhibition of Pim-1 kinase by imidazo[1,2-a]pyridine derivatives leading to reduced proliferation in cancer cells.

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